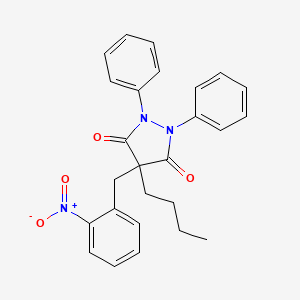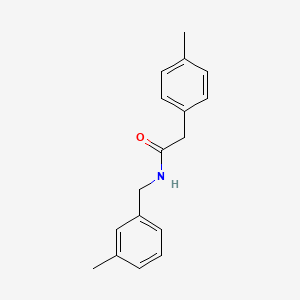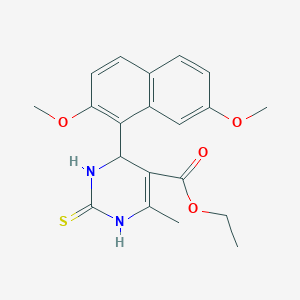![molecular formula C20H25N3O3 B4917978 N-[2-(4-ethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline](/img/structure/B4917978.png)
N-[2-(4-ethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-ethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline is a complex organic compound with a unique structure that includes an ethylphenoxy group, a nitro group, and a pyrrolidinyl group
Métodos De Preparación
The synthesis of N-[2-(4-ethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-ethylphenol with ethylene oxide to form 2-(4-ethylphenoxy)ethanol. This intermediate is then reacted with 2-nitro-5-chloroaniline in the presence of a base to form the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
N-[2-(4-ethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethylphenoxy group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.
Addition: The pyrrolidinyl group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amine derivatives, substituted phenoxy compounds, and addition products with various electrophiles.
Aplicaciones Científicas De Investigación
N-[2-(4-ethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[2-(4-ethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylphenoxy and pyrrolidinyl groups can modulate the compound’s binding affinity and specificity for its targets, influencing its biological activity.
Comparación Con Compuestos Similares
N-[2-(4-ethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline can be compared with other similar compounds, such as:
N-[2-(4-ethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline: This compound has a similar structure but lacks the nitro group, which affects its reactivity and biological activity.
N-(2-(4-ethylphenoxy)ethyl)acetamide: This compound has an acetamide group instead of the nitro group, resulting in different chemical and biological properties.
Propiedades
IUPAC Name |
N-[2-(4-ethylphenoxy)ethyl]-2-nitro-5-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-16-5-8-18(9-6-16)26-14-11-21-19-15-17(22-12-3-4-13-22)7-10-20(19)23(24)25/h5-10,15,21H,2-4,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHVEVGBGGJVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4917896.png)
![1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4917905.png)


![2-benzyl-3-(2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4917911.png)
![4-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]morpholine](/img/structure/B4917917.png)
![N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4917924.png)
![6-(1,3-Benzodioxol-5-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4917934.png)


![2,3-dichloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4917964.png)
![1-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)piperidine-4-carboxamide](/img/structure/B4917966.png)
![N~2~-benzyl-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4917970.png)
![2-(benzyl{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B4917979.png)
